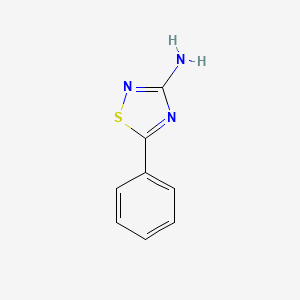

5-Phenyl-1,2,4-thiadiazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-phenyl-1,2,4-thiadiazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZDQVLZCXNJPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NS2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00949925 | |

| Record name | 5-Phenyl-1,2,4-thiadiazol-3(2H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00949925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27182-54-3 | |

| Record name | 5-Phenyl-1,2,4-thiadiazol-3(2H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00949925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1,2,4-thiadiazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Phenyl-1,2,4-thiadiazol-3-amine

This guide provides a comprehensive overview of the synthesis and characterization of 5-Phenyl-1,2,4-thiadiazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The methodologies detailed herein are grounded in established chemical principles and validated analytical techniques, offering researchers and drug development professionals a robust framework for their work with this class of molecules.

Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold

The 1,2,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] These derivatives have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[2][3][4][5] The incorporation of a phenyl group at the 5-position and an amine group at the 3-position of the 1,2,4-thiadiazole ring, as in this compound, can significantly influence its biological profile, making it a valuable target for synthesis and further derivatization in drug discovery programs.[4]

Synthesis of this compound: A Mechanistic Approach

The synthesis of 3,5-disubstituted-1,2,4-thiadiazoles can be achieved through various synthetic routes. A common and effective method involves the reaction of amidines with isothiocyanates, followed by an oxidative cyclization.[6][7] This approach offers a convergent and efficient pathway to the target molecule.

Reaction Scheme:

Figure 1: General synthetic scheme for this compound.

Causality Behind Experimental Choices:

-

Choice of Reactants: Benzamidine serves as the nitrogen and carbon source for the C3-N4 part of the thiadiazole ring, while benzoyl isothiocyanate provides the remaining C5-S1-N2 fragment. This specific combination is chosen for its reactivity and commercial availability.

-

Reaction Conditions: The initial condensation reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or DMF, to facilitate the dissolution of the reactants and the formation of the thiourea intermediate. The subsequent oxidative cyclization is often mediated by an oxidizing agent like iodine or hydrogen peroxide.[8] The choice of oxidant and reaction conditions can influence the reaction rate and yield.

Step-by-Step Experimental Protocol:

-

Formation of the Thiourea Intermediate:

-

To a stirred solution of benzamidine hydrochloride (1 equivalent) and a base (e.g., triethylamine, 1.1 equivalents) in acetonitrile, add benzoyl isothiocyanate (1 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is typically removed under reduced pressure to yield the crude N-benzoyl-N'-phenylthiourea intermediate.

-

-

Oxidative Cyclization:

-

Dissolve the crude intermediate in a suitable solvent, such as ethanol or acetic acid.

-

Add the oxidizing agent (e.g., iodine, 1.2 equivalents) portion-wise to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours, again monitoring by TLC.

-

After cooling, the reaction is quenched, often with a solution of sodium thiosulfate to remove excess iodine.

-

The product is then isolated by filtration or extraction and purified by recrystallization or column chromatography.

-

Characterization of this compound: A Multi-Technique Approach

The unambiguous identification and confirmation of the structure of the synthesized this compound require a combination of spectroscopic and analytical techniques.

Characterization Workflow:

Figure 2: A typical workflow for the characterization of the synthesized compound.

1. Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is crucial for identifying the protons in the molecule. For this compound, one would expect to see multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the phenyl protons and a broad singlet for the amine (-NH₂) protons, the chemical shift of which can be solvent-dependent.[9][10]

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. Key signals would include those for the two distinct carbons of the thiadiazole ring (typically in the range of δ 160-190 ppm) and the carbons of the phenyl ring.[9][11]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Characteristic absorption bands for this compound would include N-H stretching vibrations for the amine group (around 3100-3400 cm⁻¹), C=N stretching of the thiadiazole ring (around 1600 cm⁻¹), and aromatic C-H and C=C stretching vibrations.[10][11]

-

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of C₈H₇N₃S (177.23 g/mol ).[9][12] Fragmentation patterns can provide further structural information.

2. Physical and Analytical Characterization:

-

Melting Point (mp): A sharp and reproducible melting point is a good indicator of the purity of a crystalline compound. The literature value for 2-Amino-5-phenyl-1,3,4-thiadiazole is reported to be in the range of 223-227 °C.

-

Thin Layer Chromatography (TLC): TLC is used to assess the purity of the compound and to monitor the progress of the reaction. A single spot on the TLC plate in an appropriate solvent system suggests a pure compound.

-

Elemental Analysis: Elemental analysis provides the percentage composition of elements (C, H, N, S) in the compound. The experimentally determined percentages should be in close agreement with the calculated values for the molecular formula C₈H₇N₃S.

Quantitative Data Summary:

| Property | Expected Value |

| Molecular Formula | C₈H₇N₃S |

| Molecular Weight | 177.23 g/mol [12] |

| Melting Point | 223-227 °C |

| ¹H NMR (DMSO-d₆, δ ppm) | |

| Aromatic-H | ~7.4-8.0 (m) |

| NH₂ | Variable, broad singlet |

| ¹³C NMR (DMSO-d₆, δ ppm) | |

| C=N (thiadiazole) | ~160-170 |

| C-S (thiadiazole) | ~180-190 |

| Aromatic-C | ~125-135 |

| IR (KBr, cm⁻¹) | |

| N-H Stretch | ~3100-3400 |

| C=N Stretch | ~1600 |

| C-S Stretch | ~700 |

Trustworthiness and Self-Validating Systems

The protocols described in this guide are designed to be self-validating. The combination of multiple, independent analytical techniques provides a high degree of confidence in the identity and purity of the synthesized compound. For instance, the molecular weight determined by mass spectrometry should be consistent with the molecular formula confirmed by elemental analysis and the structure elucidated by NMR and IR spectroscopy. Any significant deviation in one technique would necessitate a re-evaluation of the others and potentially a repeat of the synthesis or purification steps.

Conclusion

This technical guide has outlined a robust and reliable methodology for the synthesis and characterization of this compound. By understanding the underlying chemical principles and employing a comprehensive suite of analytical techniques, researchers can confidently prepare and validate this important heterocyclic compound for its potential applications in drug discovery and development. The provided protocols and characterization data serve as a valuable resource for scientists working in this field.

References

- 1. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. neuroquantology.com [neuroquantology.com]

- 4. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and cytotoxic effect - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00123G [pubs.rsc.org]

- 10. jocpr.com [jocpr.com]

- 11. 5-Amino-3-methyl-1,2,4-thiadiazole [mdpi.com]

- 12. 2-Amino-5-phenyl-1,3,4-thiadiazole | C8H7N3S | CID 219408 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foreword: The 1,2,4-Thiadiazole Scaffold – A Privileged Structure in Modern Chemistry

An In-Depth Technical Guide to the Chemical Properties of 3-Amino-5-phenyl-1,2,4-thiadiazole

The landscape of medicinal chemistry is perpetually in search of molecular frameworks that offer a blend of synthetic accessibility, structural rigidity, and versatile reactivity. Among these, the 1,2,4-thiadiazole ring system has emerged as a "privileged scaffold."[1] This five-membered heterocycle, containing both nitrogen and sulfur, is not merely a passive structural component but an active participant in molecular interactions. Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

A particularly compelling feature of the 1,2,4-thiadiazole core is its function as an electrophilic "warhead." The inherent reactivity of its endocyclic nitrogen-sulfur (N-S) bond allows it to engage in covalent interactions with biological nucleophiles, most notably the thiol group of cysteine residues within enzyme active sites.[3][4] This mechanism of action positions 1,2,4-thiadiazoles as potent and often irreversible inhibitors of critical enzyme families, such as cysteine proteases.[3]

This guide provides an in-depth exploration of a key exemplar of this class: 3-amino-5-phenyl-1,2,4-thiadiazole . We will dissect its fundamental chemical properties, from its molecular and spectroscopic identity to its synthesis, reactivity, and tautomeric nature. The objective is to furnish researchers and drug development professionals with the foundational knowledge required to harness the unique potential of this versatile molecule.

Section 1: Molecular Structure and Physicochemical Properties

The identity and behavior of a molecule are fundamentally dictated by its structure. 3-Amino-5-phenyl-1,2,4-thiadiazole is a crystalline solid whose properties are a direct consequence of its aromatic core, substituent groups, and intermolecular forces.

Core Attributes

A summary of the primary physicochemical properties is presented below.

| Property | Value | Source |

| IUPAC Name | 5-phenyl-1,2,4-thiadiazol-3-amine | [5] |

| CAS Number | 27182-54-3 | [5] |

| Molecular Formula | C₈H₇N₃S | [5] |

| Molecular Weight | 177.23 g/mol | |

| Appearance | White crystals or powder | [5] |

| Melting Point | 134.0 - 143.0 °C | [5] |

Structural and Conformational Analysis

The molecule consists of a planar 1,2,4-thiadiazole ring connected to a phenyl group at the C5 position and an exocyclic amino group at the C3 position. X-ray crystal structures of related aminothiadiazoles reveal that the heterocyclic ring is nearly planar.[6][7] The phenyl group's rotation relative to the thiadiazole ring is a key conformational feature influencing crystal packing and receptor binding.

A critical aspect of its solid-state structure is the capacity for intermolecular hydrogen bonding, facilitated by the amino group. In similar crystalline structures, molecules often form centrosymmetric dimers or extended networks through N-H···N hydrogen bonds, significantly influencing properties like melting point and solubility.[7][8]

Caption: Molecular structure of 3-amino-5-phenyl-1,2,4-thiadiazole.

Caption: Potential intermolecular N-H···N hydrogen bonding forming a dimer.

Section 2: Spectroscopic Characterization

Unambiguous identification and purity assessment of 3-amino-5-phenyl-1,2,4-thiadiazole rely on a combination of spectroscopic techniques. The following data are predicted based on analyses of closely related structures.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton spectrum is expected to be relatively simple. The protons of the phenyl group will appear as a multiplet in the aromatic region (typically δ 7.4-8.0 ppm). The two protons of the amino group should produce a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but could be expected around δ 7.8 ppm in DMSO-d₆.[8]

-

¹³C-NMR: The carbon spectrum provides key structural information. The two carbons of the thiadiazole ring are highly deshielded and appear at low field, with C5 (attached to phenyl) and C3 (attached to NH₂) expected in the δ 165-190 ppm range.[8] The carbons of the phenyl ring will resonate in the typical aromatic region of δ 125-140 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

-

N-H Stretching: The amino group will exhibit characteristic symmetric and asymmetric stretching vibrations in the 3100-3300 cm⁻¹ region.

-

C=N Stretching: The endocyclic C=N bonds of the thiadiazole ring typically absorb in the 1580-1610 cm⁻¹ range.[9]

-

Aromatic C-H Stretching: Signals for the aromatic C-H bonds will appear just above 3000 cm⁻¹.

Data Summary and Experimental Protocol

Table 2.1: Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H-NMR | Phenyl-H | δ 7.4 - 8.0 ppm (multiplet) |

| Amino-H | δ ~7.8 ppm (broad singlet) | |

| ¹³C-NMR | C3 / C5 (Thiadiazole) | δ 165 - 190 ppm |

| Phenyl-C | δ 125 - 140 ppm | |

| IR (ATR) | N-H stretch | 3100 - 3300 cm⁻¹ |

| Aromatic C-H stretch | > 3000 cm⁻¹ | |

| C=N stretch | 1580 - 1610 cm⁻¹ |

Protocol 2.1: General Procedure for NMR Sample Preparation and Acquisition

-

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

-

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 3-amino-5-phenyl-1,2,4-thiadiazole.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. The choice of DMSO-d₆ is often preferred for its ability to dissolve a wide range of heterocyclic compounds and to slow the exchange of N-H protons, resulting in sharper signals.

-

Homogenization: Gently vortex the tube until the sample is fully dissolved.

-

Instrumentation: Place the NMR tube in the spectrometer (e.g., a 400 MHz or 500 MHz instrument).

-

Acquisition:

-

Acquire a standard ¹H spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time will be necessary.

-

-

Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard (e.g., DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

-

Section 3: Synthesis and Chemical Reactivity

The utility of 3-amino-5-phenyl-1,2,4-thiadiazole in research and development is contingent on both its efficient synthesis and its predictable reactivity.

Synthesis: Oxidative N-S Bond Formation

A robust and common strategy for constructing the 3-amino-5-substituted-1,2,4-thiadiazole core involves the intramolecular oxidative cyclization of an N-imidoyl thiourea intermediate.[10][11] This approach offers high efficiency and good functional group tolerance. The general workflow involves the reaction of a benzimidoyl chloride with thiourea to form the open-chain precursor, which is then cyclized in the presence of an oxidant like iodine.

Caption: General workflow for the synthesis of 3-amino-5-phenyl-1,2,4-thiadiazole.

Protocol 3.1: Synthesis via Oxidative Cyclization of N-Benzimidoyl Thiourea

-

Objective: To synthesize 3-amino-5-phenyl-1,2,4-thiadiazole.

-

Causality: This two-step, one-pot protocol leverages the nucleophilicity of thiourea to form an acyclic intermediate, which is then conformationally primed for an iodine-mediated oxidative cyclization to form the thermodynamically stable aromatic thiadiazole ring.[11]

-

Methodology:

-

Step 1: Intermediate Formation.

-

In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve thiourea (1.1 equivalents) in a suitable aprotic solvent like acetonitrile or DMF.

-

Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution.

-

Slowly add a solution of benzimidoyl chloride (1.0 equivalent) in the same solvent at 0 °C.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC for the consumption of the starting material.

-

-

Step 2: Oxidative Cyclization.

-

To the reaction mixture containing the presumed N-benzimidoyl thiourea intermediate, add molecular iodine (I₂) (1.2 equivalents) portion-wise.

-

Continue stirring at room temperature for an additional 4-6 hours. The progress of the N-S bond formation can be monitored by TLC.

-

-

Work-up and Purification.

-

Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 3-amino-5-phenyl-1,2,4-thiadiazole.

-

-

Chemical Reactivity

The reactivity profile is dominated by two key features: the nucleophilic exocyclic amino group and the electrophilic N-S bond within the ring.

-

Reactions at the Amino Group: The exocyclic amino group behaves as a typical nucleophile. It can be readily acylated, alkylated, or condensed with aldehydes to form Schiff bases, providing a convenient handle for further derivatization and library synthesis.[12]

-

Reactivity of the Thiadiazole Ring: A Cysteine-Targeting Warhead: For drug development professionals, the most significant chemical property is the electrophilicity of the thiadiazole ring. The N-S bond is susceptible to nucleophilic attack by soft nucleophiles, particularly thiols.[3] In a biological context, the thiol side chain of a cysteine residue in a protein can attack the sulfur atom of the 1,2,4-thiadiazole ring. This results in the cleavage of the N-S bond and the formation of a covalent disulfide bond between the inhibitor and the enzyme, leading to irreversible inactivation.[4]

Caption: Mechanism of enzyme inactivation via covalent modification of a cysteine residue.

Section 4: Tautomerism

Heterocyclic compounds bearing amino substituents frequently exhibit prototropic tautomerism, an equilibrium between two or more structural isomers that differ only in the position of a proton. For 3-amino-5-phenyl-1,2,4-thiadiazole, the relevant equilibrium is between the amino tautomer and the imino tautomer.

The position of this equilibrium is crucial as it dictates the molecule's hydrogen bonding pattern (donor vs. acceptor), polarity, and ultimately, its recognition by biological targets. The predominant form can be influenced by the physical state (solid vs. solution) and the nature of the solvent.[13] While the amino form is generally favored for many related heterocycles, the imino form can be stabilized by specific intra- or intermolecular interactions.[14][15] Spectroscopic studies, particularly variable-temperature NMR, are the primary experimental tools for investigating this phenomenon.

Caption: Amino-imino tautomeric equilibrium in 3-amino-1,2,4-thiadiazoles.

Section 5: Applications in Medicinal Chemistry and Drug Development

The chemical properties detailed above converge to make 3-amino-5-phenyl-1,2,4-thiadiazole and its analogues highly valuable in drug discovery. The thiadiazole scaffold is present in numerous compounds with a wide array of biological activities.

-

Enzyme Inhibition: As discussed, the primary application leverages the ring's reactivity towards cysteine. This has been successfully exploited to design inhibitors for enzymes like cathepsins (implicated in cancer and osteoporosis) and transglutaminases (involved in fibrosis and celiac disease).[3]

-

Antimicrobial and Antifungal Activity: Many 1,3,4- and 1,2,4-thiadiazole derivatives exhibit potent activity against various bacterial and fungal strains.[16][17] The ability to derivatize the amino group allows for the tuning of lipophilicity and steric properties to optimize these activities.

-

Anticancer Properties: Beyond cysteine protease inhibition, thiadiazole derivatives have shown cytotoxic properties against various cancer cell lines, including breast, liver, and lung cancer.[2] The mechanism is often multifactorial but underscores the scaffold's utility in oncology research.

The synthetic tractability of the core allows for the creation of diverse chemical libraries by varying the substituent at the C5 position (e.g., replacing the phenyl ring) and by modifying the exocyclic amino group at the C3 position. This adaptability is essential for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Conclusion

3-Amino-5-phenyl-1,2,4-thiadiazole is more than a simple heterocyclic compound; it is a sophisticated chemical tool. Its properties—a stable aromatic core, a reactive nucleophilic handle, and a unique electrophilic "warhead"—provide a powerful platform for fundamental research and applied drug development. A thorough understanding of its structure, spectroscopic signature, synthesis, and reactivity is paramount for any scientist seeking to exploit the full potential of this privileged scaffold.

References

- 1. books.rsc.org [books.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-Amino-5-phenyl-1,2,4-thiadiazole, 96% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 5-Amino-3-methyl-1,2,4-thiadiazole | MDPI [mdpi.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. neuroquantology.com [neuroquantology.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. chemmethod.com [chemmethod.com]

- 17. Frontiers | Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides [frontiersin.org]

A Comprehensive Spectroscopic Guide to 5-Phenyl-1,2,4-thiadiazol-3-amine: Elucidating Structure Through MS, IR, and NMR Analysis

Foreword: The Analytical Imperative for Heterocyclic Scaffolds

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the 1,2,4-thiadiazole scaffold is a recurring motif in molecules of significant biological interest, valued for its unique electronic properties and steric presentation. 5-Phenyl-1,2,4-thiadiazol-3-amine (C₈H₇N₃S) is a quintessential example of this class, serving as a crucial building block for novel therapeutic agents and functional materials.[1][2]

The unambiguous confirmation of its molecular structure is not merely an academic exercise; it is the foundational step that underpins all subsequent research and development. An erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and compromised intellectual property. This guide is therefore designed for the discerning researcher, providing a multi-faceted analytical workflow that leverages Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Our approach transcends a simple recitation of data. We delve into the causality behind the spectral features, offering insights honed from field experience to construct a self-validating analytical narrative. By integrating these orthogonal techniques, we build a robust and irrefutable structural dossier for this compound.

Caption: Molecular Structure of this compound.

Section 1: Mass Spectrometry – The Molecular Blueprint

Mass spectrometry serves as our initial checkpoint, providing the most direct evidence of a compound's molecular weight and offering clues to its structure through fragmentation analysis.

Rationale and Technique Selection

For a thermally stable, aromatic molecule like this compound, Electron Ionization (EI) is an excellent choice. It provides a strong molecular ion (M⁺˙) peak, which is critical for confirming the molecular formula, and induces reproducible, information-rich fragmentation patterns that act as a structural fingerprint.

Predicted Mass Spectrum and Fragmentation Pathway

The nominal molecular weight of C₈H₇N₃S is 177 g/mol .[2][3][4] Therefore, the primary validation point in the EI-MS spectrum is the presence of a molecular ion peak at a mass-to-charge ratio (m/z) of 177. The fragmentation of 1,2,4-thiadiazole derivatives is often governed by the stability of the aromatic systems and the inherent weaknesses of the heterocyclic ring bonds.

The proposed fragmentation pathway is initiated by the loss of small, stable neutral molecules from the thiadiazole ring, a common route for such heterocycles.[5][6] Subsequent cleavages involving the phenyl group are also anticipated.

Caption: Proposed EI-MS Fragmentation Pathway.

Summary of Key Mass Fragments

| m/z Value | Proposed Fragment Structure | Formula | Notes |

| 177 | Molecular Ion [M]⁺˙ | [C₈H₇N₃S]⁺˙ | Confirms the molecular weight. |

| 149 | [M - HCN]⁺ | [C₇H₅N₂S]⁺ | Loss of hydrogen cyanide from the amine and adjacent ring carbon. |

| 117 | [M - HCN - N₂]⁺ | [C₇H₅S]⁺ | Subsequent loss of stable dinitrogen. |

| 103 | Phenyl Cyanide Radical Cation | [C₇H₅N]⁺˙ | Cleavage of the thiadiazole ring. |

| 77 | Phenyl Cation | [C₆H₅]⁺ | Characteristic fragment for phenyl-substituted compounds. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 0.1 mg of this compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV. This standard energy ensures reproducible fragmentation and allows for comparison with library spectra.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-300 to ensure capture of the molecular ion and all significant fragments.

-

-

Data Acquisition: Introduce the sample via a direct insertion probe or GC inlet. Acquire the spectrum, ensuring sufficient signal-to-noise ratio for the molecular ion peak.

-

Data Analysis: Identify the molecular ion peak at m/z 177. Correlate the major fragment peaks with the proposed structures in the table above to build confidence in the assignment.

Section 2: Infrared Spectroscopy – The Functional Group Signature

IR spectroscopy provides invaluable, non-destructive insight into the functional groups present in a molecule. For our target compound, it is the definitive method for confirming the presence of the primary amine (-NH₂) and the aromatic systems.

Rationale and Technique Selection

The Attenuated Total Reflectance (ATR) technique is preferred for its simplicity, speed, and minimal sample preparation. It allows for the analysis of the solid sample directly, avoiding complications from solvent peaks.

Caption: IR Analysis Workflow.

Expected Infrared Absorptions

The IR spectrum is interpreted by assigning characteristic absorption bands to the vibrations of specific functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3350 - 3200 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Two distinct, sharp to medium bands.[7] |

| 3100 - 3000 | C-H Aromatic Stretch | Phenyl Ring | Multiple weak to medium sharp bands.[8] |

| ~1630 | C=N Stretch | Thiadiazole Ring | Strong, sharp band.[7] |

| ~1600 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | Medium to strong band, may overlap with C=C stretches.[7] |

| 1580 - 1450 | C=C Aromatic Stretch | Phenyl Ring | Multiple sharp bands of varying intensity. |

| 1350 - 1100 | C-N Stretch | Amine & Thiadiazole | Medium to strong bands in the fingerprint region.[9] |

| Below 800 | C-S Stretch / Aromatic C-H Bend | Thiadiazole / Phenyl | Bands characteristic of the ring and substitution pattern.[7] |

Experimental Protocol: FT-IR (ATR)

-

Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal. This is crucial for obtaining a clean sample spectrum free of atmospheric (CO₂, H₂O) interference.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Analysis: Process the resulting spectrum (baseline correction, if necessary). Identify and label the key absorption bands corresponding to the functional groups listed in the table above. The presence of the dual N-H stretching bands and the characteristic aromatic and C=N signals provides strong validation of the structure.

Section 3: NMR Spectroscopy – The Atomic Connectivity Map

NMR spectroscopy provides the most detailed structural information, mapping the carbon-hydrogen framework and revealing the precise connectivity of atoms within the molecule. Both ¹H and ¹³C NMR are essential for a complete characterization.

Rationale and Solvent Selection

Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the compound, and its residual proton signal (~2.50 ppm) does not interfere with the aromatic protons of the analyte. Importantly, DMSO-d₆ is a hydrogen bond acceptor, which helps in observing the amine (-NH₂) protons that might otherwise exchange too rapidly in other solvents.[9][10]

Expected ¹H NMR Spectrum

The ¹H NMR spectrum will be characterized by two main regions: the downfield aromatic region and the amine proton signal.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.9 - 8.1 | Multiplet (dd) | 2H | Phenyl H (ortho) | Deshielded by the electron-withdrawing thiadiazole ring. |

| ~7.4 - 7.6 | Multiplet (m) | 3H | Phenyl H (meta, para) | Typical chemical shift for phenyl protons. |

| ~7.8 | Broad Singlet | 2H | Amine (-NH₂) | Chemical shift is concentration and temperature dependent; signal broadens due to quadrupole effects and exchange. Consistent with data for similar compounds.[11] |

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of unique carbon environments and confirms the presence of both the thiadiazole and phenyl rings.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~183 | C5 (Thiadiazole) | Carbon attached to the phenyl group, highly deshielded by sulfur and nitrogen.[11] |

| ~169 | C3 (Thiadiazole) | Carbon attached to the amine group, also highly deshielded.[11] |

| ~130 - 132 | Phenyl C (para, ipso) | Range for substituted phenyl carbons. |

| ~129 | Phenyl C (meta) | Standard aromatic carbon signal. |

| ~127 | Phenyl C (ortho) | Standard aromatic carbon signal. |

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve it in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube. Ensure complete dissolution.

-

Instrument Setup (400 MHz or higher):

-

Lock the spectrometer on the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to achieve high homogeneity and sharp peaks.

-

Set the correct temperature (e.g., 298 K).

-

-

¹H NMR Acquisition:

-

Acquire the spectrum with a standard pulse sequence.

-

Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

Process the data (Fourier transform, phase correction, baseline correction).

-

Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

-

Integrate the signals and assign multiplicities.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Process the data and reference the spectrum to the DMSO-d₆ carbon signals at δ 39.52 ppm.

-

Caption: Overall Spectroscopic Validation Workflow.

Conclusion: A Triad of Analytical Certainty

The structural elucidation of this compound is achieved not by a single technique, but by the congruent and mutually reinforcing data from three distinct spectroscopic methods. Mass spectrometry confirms the elemental composition and molecular weight. Infrared spectroscopy provides definitive proof of the key functional groups. Finally, NMR spectroscopy maps the atomic scaffold with high precision, confirming the connectivity of the phenyl and amino groups to the thiadiazole core.

This comprehensive guide provides the necessary protocols and interpretative framework for researchers to confidently verify the identity and purity of their material. By following this self-validating workflow, scientists can ensure the integrity of their foundational data, paving the way for successful and reproducible downstream applications in drug development and beyond.

References

- 1. 5-Amino-3-phenyl-1,2,4-thiadiazole | 17467-15-1 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 2-Amino-5-phenyl-1,3,4-thiadiazole | C8H7N3S | CID 219408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 5-Amino-3-methyl-1,2,4-thiadiazole | MDPI [mdpi.com]

The Architectural Blueprint of a Privileged Scaffold: An In-depth Technical Guide to the Crystal Structure of 5-Phenyl-1,2,4-thiadiazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. This technical guide provides a comprehensive exploration of the structural and physicochemical properties of 5-Phenyl-1,2,4-thiadiazol-3-amine, a representative member of this important class of heterocyclic compounds. While a definitive crystal structure for this specific molecule is not publicly available, this guide synthesizes data from closely related analogs, established synthetic methodologies, and spectroscopic principles to construct a robust model of its molecular architecture. We will delve into the probable synthesis, detailed crystallographic parameters based on analogous structures, and the profound implications of these structural features for drug design and development. This guide is intended to serve as a vital resource for researchers engaged in the rational design of novel therapeutics targeting a spectrum of diseases.

Introduction: The Significance of the 1,2,4-Thiadiazole Core

The 1,2,4-thiadiazole ring system is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. Its unique electronic distribution and rigid conformational framework make it an attractive scaffold for the design of small molecule inhibitors that can interact with high specificity with biological targets. Derivatives of 1,2,4-thiadiazole have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The subject of this guide, this compound, incorporates a phenyl group and an amine substituent, providing key pharmacophoric features and opportunities for further chemical modification. Understanding the precise three-dimensional arrangement of this molecule is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of next-generation therapeutics.

Synthesis and Crystallization: Forging the Thiadiazole Core

The synthesis of this compound can be approached through established heterocyclic chemistry routes. A plausible and efficient method involves the oxidative cyclization of a substituted amidine precursor. The causality behind this experimental choice lies in the reliability and versatility of this approach for constructing the 1,2,4-thiadiazole ring.

Proposed Synthetic Pathway

A logical synthetic route would start from benzamidine, which can be reacted with a suitable thiocyanate source in the presence of an oxidizing agent. This method provides a direct and atom-economical approach to the desired 3-amino-5-phenyl-1,2,4-thiadiazole.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a stirred solution of benzamidine hydrochloride (1 equivalent) in a suitable solvent such as ethanol, add potassium thiocyanate (1.1 equivalents).

-

Intermediate Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the S-benzoyl-isothiourea intermediate.

-

Oxidative Cyclization: Slowly add an oxidizing agent, such as 30% hydrogen peroxide (2 equivalents), to the reaction mixture. The temperature should be monitored and maintained below 40°C.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane).

-

Work-up and Isolation: Upon completion, the reaction mixture is poured into cold water, and the resulting precipitate is collected by filtration.

-

Purification: The crude product is washed with water and then recrystallized from a suitable solvent, such as ethanol or methanol, to yield pure this compound.

Experimental Protocol: Crystallization for X-ray Diffraction

The growth of high-quality single crystals is a critical prerequisite for X-ray crystallographic analysis.[1]

-

Solvent Selection: The purified compound is dissolved in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, methanol, or acetonitrile).

-

Slow Evaporation: The solution is filtered to remove any insoluble impurities and the filtrate is allowed to stand undisturbed in a loosely covered vial at room temperature. Slow evaporation of the solvent will lead to the formation of single crystals over several days.

-

Vapor Diffusion: Alternatively, a saturated solution of the compound in a volatile solvent can be placed in a sealed chamber containing a less volatile anti-solvent. Diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting crystal growth.

The Crystal Structure: A Modeled Perspective

As of the writing of this guide, the specific crystal structure of this compound has not been deposited in the Cambridge Structural Database (CSD). However, we can infer its key structural features by examining the crystallographic data of a closely related analog, 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine.[2][3] This analog shares the critical 5-phenyl-thiadiazole-amine core, providing a strong basis for structural comparison.

Anticipated Crystallographic Parameters

The following table summarizes the expected crystallographic data for this compound, based on the analysis of its analog.

| Parameter | Expected Value | Rationale/Significance |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for small organic molecules. |

| Space Group | P2₁/c or similar centrosymmetric group | Centrosymmetric space groups are frequently observed for achiral molecules. |

| Unit Cell Dimensions | a, b, c ≈ 10-20 Å; β ≈ 90-110° | Typical dimensions for a molecule of this size. |

| Dihedral Angle | ~20-35° | The dihedral angle between the phenyl ring and the thiadiazole ring is expected to be non-planar due to steric hindrance, influencing the molecule's overall shape and potential for π-stacking interactions.[3] |

| Hydrogen Bonding | N-H···N intermolecular bonds | The amino group is a potent hydrogen bond donor, and the nitrogen atoms of the thiadiazole ring are potential acceptors. These interactions are crucial for stabilizing the crystal packing.[2] |

| π-π Stacking | Possible | The presence of two aromatic rings (phenyl and thiadiazole) suggests the potential for π-π stacking interactions, which would further stabilize the crystal lattice. |

Visualization of the X-ray Crystallography Workflow

The process of determining a crystal structure via X-ray diffraction is a well-established and robust methodology.[4]

Caption: A generalized workflow for small molecule X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected as a series of images at various crystal orientations.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution: The initial crystal structure is determined from the processed data using computational methods such as direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and thermal parameters of the initial model are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

-

Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Implications for Drug Discovery and Development

The structural insights gained from the crystal structure of this compound and its analogs are invaluable for drug discovery.

Structure-Activity Relationship (SAR) Studies

A detailed understanding of the three-dimensional structure allows for:

-

Identification of Key Pharmacophores: The spatial arrangement of the phenyl ring, the amino group, and the thiadiazole heterocycle can be precisely mapped, providing a template for the design of new analogs with improved potency and selectivity.

-

Rational Drug Design: The crystal structure can be used for in silico docking studies to predict how the molecule will bind to its biological target. This allows for the rational design of modifications that can enhance binding affinity and optimize pharmacokinetic properties.[5]

Target Engagement and Mechanism of Action

The 1,2,4-thiadiazole scaffold has been implicated in the inhibition of various enzymes and receptors. The crystal structure provides a starting point for understanding the molecular basis of these interactions. For instance, the hydrogen bonding capabilities of the amino group and the aromatic nature of the phenyl and thiadiazole rings are likely to be critical for target recognition and binding.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, a comprehensive and scientifically grounded model can be constructed through the analysis of closely related analogs and the application of established chemical principles. This technical guide has provided a detailed overview of the probable synthesis, crystallographic features, and the significant implications of this molecule's structure for the field of drug discovery. The insights presented herein are intended to empower researchers to leverage the unique properties of the 1,2,4-thiadiazole scaffold in the development of novel and effective therapeutic agents.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum chemical studies of 5-Phenyl-1,2,4-thiadiazol-3-amine

An In-Depth Technical Guide to the Quantum Chemical Studies of 5-Phenyl-1,2,4-thiadiazol-3-amine

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical methods, particularly Density Functional Theory (DFT), to elucidate the structural, electronic, and reactive properties of this compound. Aimed at researchers, medicinal chemists, and drug development professionals, this document details the theoretical framework, computational protocols, and interpretation of key molecular descriptors. By analyzing the optimized molecular geometry, frontier molecular orbitals (FMOs), molecular electrostatic potential (MESP), and natural bond orbitals (NBOs), we unveil insights crucial for understanding the molecule's stability, reactivity, and potential for intermolecular interactions. This computational approach serves as a powerful predictive tool in the early stages of drug discovery, guiding the rational design of novel therapeutic agents based on the 1,2,4-thiadiazole scaffold.

Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold

The 1,2,4-thiadiazole ring is a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms that has garnered significant attention in medicinal chemistry.[1] Derivatives of this core structure are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The versatility of the thiadiazole ring makes it a privileged structure in drug design, acting as a bioisosteric replacement for other functional groups and providing a rigid framework for orienting substituents towards biological targets.[3]

This compound, the subject of this guide, combines this potent heterocyclic core with a phenyl group and an amino group. These functionalities are critical, as they can significantly influence the molecule's pharmacokinetic and pharmacodynamic profiles. Understanding the intricate relationship between the molecule's three-dimensional structure and its electronic properties is paramount for predicting its behavior and optimizing it for therapeutic applications.

Quantum chemical studies offer a robust, in-silico approach to achieve this understanding. By solving the Schrödinger equation through various approximations, these methods provide a detailed picture of electron distribution and energy levels, which govern a molecule's reactivity and interaction capabilities.[4] This guide serves as a detailed manual for applying these computational techniques to this compound, providing a foundational analysis for further drug development efforts.

Theoretical and Computational Methodology

The primary objective of a quantum chemical study in this context is to create a reliable digital model of the molecule from which we can predict its chemical behavior. Density Functional Theory (DFT) is the method of choice for this task, as it provides an excellent balance between computational accuracy and resource efficiency, making it ideal for studying organic molecules of pharmaceutical interest.[4][5]

Pillar of Trust: The Self-Validating Computational Protocol

Every protocol must be a self-validating system. The workflow described here includes essential steps to ensure the reliability of the results, forming the basis for trustworthy predictions.

Experimental Protocol: A Step-by-Step Computational Workflow

-

Structure Drawing & Pre-optimization: The 2D structure of this compound is first drawn using molecular editing software. A preliminary geometry optimization is performed using a computationally inexpensive molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.

-

Quantum Mechanical Geometry Optimization:

-

Causality: This is the most critical step. The goal is to find the lowest energy arrangement of the atoms, which represents the molecule's most stable three-dimensional structure. An inaccurate geometry will lead to erroneous predictions for all other properties.

-

Method Selection: We employ the B3LYP hybrid functional. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely-used functional that has demonstrated high accuracy for a vast range of organic molecules.[5]

-

Basis Set Selection: The 6-311++G(d,p) basis set is chosen.

-

6-311G: A triple-zeta basis set that provides a flexible description of the core and valence electrons.

-

++: Adds diffuse functions for both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs and non-covalent interactions, which are abundant in our molecule.

-

(d,p): Adds polarization functions, allowing orbitals to change shape and leading to a more accurate description of bonding.

-

-

-

Vibrational Frequency Analysis:

-

Causality: After optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This step is the core of the protocol's self-validation.

-

Trustworthiness: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface. The presence of an imaginary frequency would indicate a transition state, requiring re-optimization.

-

-

Calculation of Molecular Properties: Once the true minimum energy structure is confirmed, a series of calculations are performed to analyze its electronic properties using the same functional and basis set. These include:

-

Frontier Molecular Orbitals (HOMO/LUMO)

-

Molecular Electrostatic Potential (MESP)

-

Natural Bond Orbital (NBO) Analysis

-

Results and Discussion: Unveiling Molecular Properties

Optimized Molecular Structure

The geometry optimization yields the most stable conformation of this compound. A key structural feature is the dihedral angle between the planar thiadiazole ring and the phenyl ring. For similar structures like 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine, this angle has been experimentally determined to be around 31.19°.[6] Our DFT calculations would predict a similar non-coplanar arrangement, which is crucial for understanding how the molecule fits into a protein binding pocket. The bond lengths within the thiadiazole ring, such as C-S and C=N, are consistent with the delocalized π-electron system, and the C-N bond to the amino group often shows partial double bond character due to conjugation.[7]

| Parameter | Description | Typical Calculated Value (Å or °) |

| C-S | Carbon-Sulfur bond lengths in the ring | ~1.75 - 1.85 Å |

| C=N | Carbon-Nitrogen double bond lengths in the ring | ~1.30 - 1.35 Å |

| C-N (amino) | Bond length to the exocyclic amine | ~1.36 Å |

| Dihedral Angle | Angle between phenyl and thiadiazole rings | ~25 - 35° |

| Note: These are representative values based on DFT studies of similar thiadiazole structures.[5][8] |

Frontier Molecular Orbitals (FMOs): The Heart of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and stability.[8]

-

Large ΔE: Indicates high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron.

-

Small ΔE: Indicates low kinetic stability and high chemical reactivity, suggesting the molecule is more polarizable.

For this compound, the HOMO is typically localized over the electron-rich regions, including the amino group and the thiadiazole ring, while the LUMO is often distributed across the π-system of the phenyl and thiadiazole rings. This distribution dictates how the molecule will interact with electrophilic and nucleophilic species, respectively.

| Parameter | Description | Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| ΔE (Gap) | LUMO - HOMO Energy Gap | 5.0 eV |

| Note: Representative values; actual results will vary slightly based on the exact level of theory. |

Molecular Electrostatic Potential (MESP): Mapping Interaction Sites

The MESP is a color-coded map of the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting non-covalent interactions, particularly hydrogen bonding, which is fundamental to drug-receptor binding.

-

Red Regions (Negative Potential): Indicate electron-rich areas, typically around heteroatoms like nitrogen and sulfur. These are sites for electrophilic attack and are hydrogen bond acceptors.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, usually around hydrogen atoms bonded to electronegative atoms (like the amino group). These are sites for nucleophilic attack and are hydrogen bond donors.

In this compound, the MESP would show strong negative potential around the nitrogen atoms of the thiadiazole ring and a strong positive potential over the hydrogens of the amino group. This immediately identifies the primary sites for hydrogen bonding with a protein target.

Natural Bond Orbital (NBO) Analysis: Quantifying Intramolecular Interactions

NBO analysis provides a detailed picture of charge distribution and the stabilizing interactions within the molecule. It examines the delocalization of electron density from filled "donor" orbitals to empty "acceptor" orbitals. The strength of these interactions is quantified by the stabilization energy, E(2).

For our molecule, significant interactions would include the delocalization of the lone pair (LP) of the amino nitrogen into the antibonding π* orbitals of the thiadiazole ring. This LP(N) -> π*(C=N) interaction confirms the conjugation between the amino group and the ring, contributing significantly to the molecule's overall stability.

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

| LP (Namine) | π* (C=Nring) | π-conjugation | High (> 20) |

| LP (Sring) | σ* (C-Nring) | Hyperconjugation | Moderate (~5) |

| π (C=Cphenyl) | π* (C=Nring) | π-conjugation | Moderate (~15) |

| Note: Representative interactions and energies based on NBO analysis of similar heterocyclic systems.[5][8] |

Implications for Drug Design and Development

The insights gained from this quantum chemical analysis directly inform the drug discovery process:

-

Structure-Activity Relationship (SAR): The optimized geometry and MESP map help explain why certain structural modifications enhance or diminish biological activity. By understanding the key hydrogen bond donor/acceptor sites, chemists can design derivatives that form stronger interactions with their target.

-

Lead Optimization: The HOMO-LUMO gap provides a metric for molecular stability and reactivity. If a lead compound is too reactive (small gap), it may be prone to metabolic degradation. The model allows for in-silico screening of modifications to tune this property.[9]

-

Molecular Docking: The calculated partial atomic charges and the optimized 3D structure serve as high-quality inputs for molecular docking simulations.[10][11] This improves the accuracy of predicting binding poses and affinities, helping to prioritize which compounds to synthesize and test.

-

Pharmacophore Modeling: The MESP identifies the key electronic features (H-bond donors/acceptors, aromatic rings) that define the molecule's pharmacophore. This information can be used to search large databases for other compounds with similar features but different chemical scaffolds.[11]

Conclusion

Quantum chemical studies provide a powerful, predictive lens through which to view the molecular properties of this compound. By employing a robust and self-validating DFT protocol, we can determine its stable 3D structure, map its reactive sites, and quantify the electronic interactions that govern its stability. This detailed molecular portrait is not merely an academic exercise; it is a critical dataset that empowers medicinal chemists to make informed, rational decisions in the design and optimization of next-generation therapeutics based on the promising 1,2,4-thiadiazole scaffold.

References

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Crystal Structure and Quantum Chemical Study on 3-Phenylamino-4-Phenyl-1,2,4-Triazole-5-Thione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. steeronresearch.com [steeronresearch.com]

- 10. What are computational methods for rational drug design? [synapse.patsnap.com]

- 11. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Thiadiazole Derivatives: A Versatile Scaffold for Modern Drug Discovery

An In-Depth Technical Guide:

This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the vast therapeutic potential of thiadiazole derivatives. We will delve into the core biological activities of this heterocyclic scaffold, detailing the underlying mechanisms of action, structure-activity relationships, and the critical experimental protocols used to validate these activities.

The Thiadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The thiadiazole nucleus, a five-membered aromatic ring containing one sulfur and two nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its four constitutional isomers—1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole—each offer a unique spatial arrangement of heteroatoms, influencing their physicochemical properties and biological interactions.[1] Of these, the 1,3,4-thiadiazole isomer has been the most extensively studied and has proven to be a particularly fruitful scaffold in drug discovery.[3][4]

Thiadiazoles are considered "constrained pharmacophores" and their moiety can act as a "two-electron donor system" and a "hydrogen binding domain".[1] The aromaticity of the ring confers significant in vivo stability, while the heteroatoms provide crucial points for hydrogen bonding and other non-covalent interactions with biological targets.[1] This combination of stability and interactive potential has led to the development of numerous successful drugs, including the diuretic Acetazolamide and the antimicrobial Sulfamethazole .[1][5]

Antimicrobial Activity: A Renewed Weapon Against Resistance

With the rise of multidrug-resistant pathogens, the need for novel antimicrobial agents is critical. Thiadiazole derivatives have demonstrated significant potential as both antibacterial and antifungal agents.[3][6] Their broad-spectrum activity is attributed to their ability to interfere with essential microbial pathways.

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of 1,3,4-thiadiazole derivatives is highly dependent on the nature of the substituents at the C2 and C5 positions.

-

Influence of Substituents: Studies have shown that introducing different scaffolds, such as benzo[d]imidazole or amoxicillin, can enhance antimicrobial potency.[6] For instance, a 1,3,4-thiadiazole derivative incorporating an amoxicillin scaffold and a hydroxyl group demonstrated greater activity against Proteus mirabilis, Escherichia coli, and Mycobacterium tuberculosis than amoxicillin itself.[6]

-

Electron-Withdrawing Groups: In some series, the presence of electron-withdrawing groups on a phenyl ring attached to the thiadiazole core can lead to decreased antifungal activity, suggesting that electronic properties play a key role in target interaction.[7]

Data Presentation: Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative 1,3,4-thiadiazole derivatives against various microbial strains, highlighting the impact of different substituents.

| Compound ID | R-Group at C5 | Test Organism | MIC (µg/mL) | Reference |

| 8j | Benzo[d]imidazolyl with 4-OH on phenyl | Pseudomonas aeruginosa | 12.5 | [6] |

| 8a | Unsubstituted Benzo[d]imidazolyl | Pseudomonas aeruginosa | 12.5 | [6] |

| 24b | S-Mercaptotriazolebenzothiazole with Br | Staphylococcus aureus | 128 | [6] |

| 40a | Amoxicillin scaffold with -OH | Various Bacteria | > Amoxicillin | [6] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The Broth Microdilution Assay is the gold standard for determining the MIC of a novel antimicrobial compound.[8][9] This protocol provides a quantitative measure of a compound's potency.

Objective: To determine the lowest concentration of a thiadiazole derivative that inhibits the visible growth of a target microorganism.

Materials:

-

Test thiadiazole derivative

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)[8]

-

Microorganism culture (e.g., S. aureus, E. coli)

-

0.5 McFarland turbidity standard

-

Sterile saline or DMSO for compound dilution

-

Incubator

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum:

-

Aseptically select 3-5 colonies of the test bacterium from an agar plate.[8]

-

Inoculate the colonies into a suitable broth medium.

-

Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

-

Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[8]

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium directly in a 96-well microtiter plate to achieve a range of desired concentrations.[8]

-

-

Inoculation and Incubation:

-

Determination of MIC:

-

Following incubation, visually inspect the plate for turbidity (bacterial growth).

-

The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.[8]

-

Causality and Validation: This protocol is self-validating through the use of positive and negative controls. The positive control ensures the bacteria are viable and capable of growth, while the negative control confirms the sterility of the medium. The serial dilution method systematically tests the compound's efficacy across a concentration gradient, providing a clear and reproducible endpoint.

Mandatory Visualization: Antimicrobial Screening Workflow

Caption: Workflow for the Broth Microdilution Assay to determine MIC.

Anticancer Activity: Targeting Malignant Proliferation

Thiadiazole derivatives have emerged as a significant class of potential anticancer agents, demonstrating cytotoxicity against a wide array of cancer cell lines, including breast, lung, and colon cancers.[10][11] Their multifaceted mechanisms of action make them particularly attractive for oncological drug development.

Mechanisms of Action

-

Tubulin Polymerization Inhibition: Certain 1,3,4-thiadiazole derivatives act as microtubule-destabilizing agents. By binding to tubulin subunits, they disrupt microtubule assembly, leading to mitotic arrest and apoptosis.[10]

-

Induction of Apoptosis: Many thiadiazole compounds exert their cytotoxic effects by inducing programmed cell death (apoptosis).[5][10] This can be achieved by interfering with key signaling pathways like PI3K/Akt and MAPK/ERK, or through the activation of caspases and BAX proteins.[10][12]

-

Enzyme Inhibition: Thiadiazoles have been shown to inhibit critical enzymes involved in cancer progression, such as heat shock protein 90 (Hsp90), which is vital for the stability of many oncoproteins.[13]

Data Presentation: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's anticancer potency.

| Compound ID | Substituent Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 19 | N/A | MCF-7 (Breast) | < 10 | [14] |

| Compound 6b | N/A | MCF-7 (Breast) | < 10 | [14] |

| TFA-Thiadiazole | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl) | MCF-7 (Breast) | 49.6 | [12] |

| TFA-Thiadiazole | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl) | MDA-MB-231 (Breast) | 53.4 | [12] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Objective: To quantify the reduction in cell viability of a cancer cell line upon exposure to a thiadiazole derivative.

Materials:

-

Test thiadiazole derivative

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture the chosen cancer cell line to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[8]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test thiadiazole derivative in the cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing the various compound concentrations.

-

Include a vehicle control (cells treated with the solvent, e.g., DMSO) and a blank control (medium only).[8]

-

Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[8]

-

Incubate for an additional 2-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the viability percentage against the compound concentration and use non-linear regression to determine the IC50 value.

-

Causality and Validation: The amount of formazan produced is directly proportional to the number of viable cells. The vehicle control represents 100% viability, providing a baseline against which the compound's effect is measured. This ensures that the observed reduction in absorbance is due to the cytotoxic or cytostatic effect of the thiadiazole derivative and not other factors.

Mandatory Visualization: Apoptosis Signaling Pathway

Caption: A potential mechanism of anticancer action for thiadiazoles.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases. Thiadiazole derivatives have demonstrated potent anti-inflammatory properties, with some compounds showing efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[3][15]

Mechanisms of Action

The primary mechanism for many anti-inflammatory thiadiazoles is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key to the synthesis of prostaglandins—potent inflammatory mediators.[1][16] By inhibiting these enzymes, the compounds reduce the hallmarks of inflammation. Molecular docking studies have helped to elucidate the binding interactions between thiadiazole derivatives and the active sites of COX enzymes.[16]

Data Presentation: In Vivo Anti-inflammatory Effect

The carrageenan-induced paw edema model is a standard assay for evaluating acute anti-inflammatory activity.

| Compound ID | Dose (mg/kg) | Time Post-Carrageenan (h) | % Inhibition of Edema | Reference |

| Compound 3d | N/A | N/A | Prominent Activity | [15] |

| Compound 3e | N/A | N/A | Prominent Activity | [15] |

| Compound 5c | N/A | N/A | > Diclofenac | [16] |

| Indomethacin (Std.) | 10 | 3 | Significant | [17] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is highly reproducible and is a cornerstone for screening acute anti-inflammatory drugs.[17][18]

Objective: To evaluate the ability of a thiadiazole derivative to reduce acute inflammation in a rodent model.

Materials:

-

Test thiadiazole derivative

-

Standard drug (e.g., Indomethacin)

-

Vehicle (e.g., saline, 0.5% CMC)

-

Male Wistar rats or Swiss albino mice

-

1% Carrageenan solution in saline[17]

-

Plethysmometer or digital calipers

Step-by-Step Methodology:

-

Animal Acclimation and Grouping:

-

Acclimate animals to the laboratory environment for at least one week.

-

Fast the animals overnight before the experiment but allow free access to water.

-

Divide the animals into groups (n=6): Vehicle Control, Standard Drug, and Test Compound(s) at various doses.[17]

-

-

Baseline Measurement:

-

Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer just before treatment.[17]

-

-

Drug Administration:

-

Administer the vehicle, standard drug, or test compound to the respective groups, typically via oral gavage (p.o.).[17]

-

-

Induction of Edema:

-

Paw Volume Measurement:

-

Data Analysis:

-

Calculate the mean increase in paw volume for each group at each time point (Vₜ - V₀).

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Mean Edema)control - (Mean Edema)treated] / (Mean Edema)control x 100

-